molecular formula C25H24N6O2S B11088593 N-[3-Allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine

N-[3-Allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine

Cat. No.: B11088593
M. Wt: 472.6 g/mol
InChI Key: UOCGRNAWSJYYRM-UHFFFAOYSA-N
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Description

N-[3-Allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine is a complex organic compound that features a thiazole ring, a triazoloazepine ring, and various functional groups including nitro, allyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine typically involves multi-step organic reactions. The starting materials often include substituted thiazoles and triazoloazepines, which are then subjected to various functional group transformations. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone.

    Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Coupling with Triazoloazepine: This step involves the formation of a carbon-nitrogen bond between the thiazole derivative and the triazoloazepine derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-Allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form new ring structures under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Allyl bromide for nucleophilic substitution.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Cyclization Products: New heterocyclic compounds with potential biological activity.

Scientific Research Applications

N-[3-Allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: Investigation of its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[3-Allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24N6O2S

Molecular Weight

472.6 g/mol

IUPAC Name

4-(3-nitrophenyl)-3-prop-2-enyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C25H24N6O2S/c1-2-14-29-22(19-7-6-8-21(16-19)31(32)33)17-34-25(29)26-20-12-10-18(11-13-20)24-28-27-23-9-4-3-5-15-30(23)24/h2,6-8,10-13,16-17H,1,3-5,9,14-15H2

InChI Key

UOCGRNAWSJYYRM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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